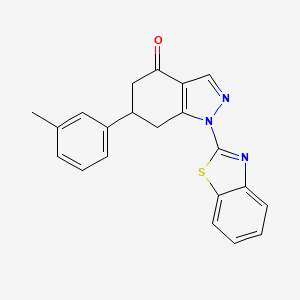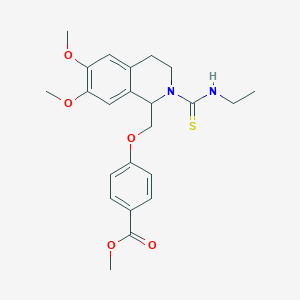![molecular formula C15H10Br2N2OS B11453711 2-[(4-Bromobenzyl)sulfanyl]-5-(4-bromophenyl)-1,3,4-oxadiazole](/img/structure/B11453711.png)
2-[(4-Bromobenzyl)sulfanyl]-5-(4-bromophenyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Bromobenzyl)sulfanyl]-5-(4-bromophenyl)-1,3,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with bromobenzyl and bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromobenzyl)sulfanyl]-5-(4-bromophenyl)-1,3,4-oxadiazole typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, a common method involves the reaction of a hydrazide with a carboxylic acid chloride in the presence of a base such as triethylamine.
-
Introduction of Bromobenzyl and Bromophenyl Groups: : The bromobenzyl and bromophenyl groups can be introduced through nucleophilic substitution reactions. For example, the bromobenzyl group can be attached via a reaction between a thiol and a bromobenzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the bromine atoms, potentially leading to dehalogenation or ring reduction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to replace the bromine atoms.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products or reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-[(4-Bromobenzyl)sulfanyl]-5-(4-bromophenyl)-1,3,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that oxadiazole derivatives can exhibit antimicrobial, antifungal, and anticancer activities, making this compound a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its pharmacological properties. Its ability to interact with biological targets makes it a potential lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-[(4-Bromobenzyl)sulfanyl]-5-(4-bromophenyl)-1,3,4-oxadiazole exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorobenzyl)sulfanyl]-5-(4-chlorophenyl)-1,3,4-oxadiazole
- 2-[(4-Methylbenzyl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole
- 2-[(4-Fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole
Uniqueness
Compared to similar compounds, 2-[(4-Bromobenzyl)sulfanyl]-5-(4-bromophenyl)-1,3,4-oxadiazole is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity. Bromine atoms can enhance the compound’s ability to participate in halogen bonding, potentially increasing its efficacy in various applications.
Properties
Molecular Formula |
C15H10Br2N2OS |
|---|---|
Molecular Weight |
426.1 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-[(4-bromophenyl)methylsulfanyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H10Br2N2OS/c16-12-5-1-10(2-6-12)9-21-15-19-18-14(20-15)11-3-7-13(17)8-4-11/h1-8H,9H2 |
InChI Key |
BPKJNDQZDZCODB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(O2)C3=CC=C(C=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B11453631.png)


![7-(4-chlorophenyl)-2-[(3,5-dimethylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11453646.png)
![N-{[4-Benzyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-2-fluorobenzamide](/img/structure/B11453650.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B11453653.png)
![4-fluoro-N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B11453659.png)
![1-[4-(Difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]azepane](/img/structure/B11453678.png)

![7-(4-methoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11453690.png)

![tert-butyl N-[2-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B11453702.png)
![4-({[4-(1,3-benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B11453703.png)
![Methyl 4-(2,5-dimethylphenyl)-6-{[(4-fluorobenzyl)amino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11453723.png)
